molecular formula C26H24N2O5 B2754382 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate CAS No. 361159-07-1

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate

Cat. No.: B2754382
CAS No.: 361159-07-1
M. Wt: 444.487
InChI Key: GWDCPJMRTAYDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthalimide family, characterized by a benzo[de]isoquinoline-1,3-dione core. The morpholino group at the 6-position and the 3-methylbenzoate ester at the 2-position distinguish its structure. Such derivatives are typically synthesized via nucleophilic aromatic substitution, where nitro groups on the naphthalimide core are replaced by amines or ethers under basic conditions, as seen in related syntheses . Applications of these compounds span fluorescent chemosensors, antiscalants, and bioactive agents, depending on substituents .

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-17-4-2-5-18(16-17)26(31)33-15-12-28-24(29)20-7-3-6-19-22(27-10-13-32-14-11-27)9-8-21(23(19)20)25(28)30/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDCPJMRTAYDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate can be achieved through multi-step organic synthesis. A typical synthetic route involves:

  • Formation of the Isoquinoline Core: : Begin with the construction of the isoquinoline core through cyclization reactions, often using starting materials like phthalic anhydride and amines.

  • Introduction of the Morpholino Group: : The morpholino group can be introduced via nucleophilic substitution reactions, typically using morpholine and appropriate leaving groups.

  • Esterification: : Finally, the methylbenzoate moiety is introduced via esterification reactions, using carboxylic acids or acid chlorides with methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic steps for scale-up, including:

  • Catalysis: : Utilization of catalytic systems to enhance reaction efficiency.

  • Green Chemistry: : Employing environmentally friendly solvents and reagents.

  • Flow Chemistry: : Implementing continuous flow processes for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Possible at the morpholine nitrogen or other reactive sites.

  • Reduction: : Particularly at carbonyl groups within the isoquinoline core.

  • Substitution: : Nucleophilic or electrophilic substitutions on the aromatic rings.

Common Reagents and Conditions
  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various halides, sulfonates, or other leaving groups, along with appropriate nucleophiles or electrophiles.

Major Products Formed
  • Oxidation Products: : Hydroxylated derivatives or N-oxides.

  • Reduction Products: : Alcohols or reduced isoquinoline derivatives.

  • Substitution Products: : Varied depending on the nucleophile or electrophile used, potentially leading to functionalized aromatic compounds.

Scientific Research Applications

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate has diverse applications, including:

  • Chemistry: : Used as a building block for more complex molecules.

  • Medicine: : Investigated for therapeutic potential, possibly in cancer research due to isoquinoline derivatives' known pharmacological activities.

  • Industry: : Utilized in materials science for developing new polymers or as a precursor in synthetic dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects can be complex, involving interactions with various molecular targets:

  • Enzyme Inhibition/Activation: : Isoquinoline derivatives often interact with enzymes, potentially inhibiting or activating them.

  • Receptor Binding: : The morpholino group may facilitate binding to biological receptors.

  • Pathway Modulation: : The compound can interfere with or modulate biological pathways, affecting cell signaling, metabolism, or other processes.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents Molecular Formula Key Applications/Properties References
Target Compound : 2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate 6-morpholino, 2-(3-methylbenzoate)ethyl C₂₅H₂₄N₂O₅ Potential fluorescent tagging, pending specific studies
ADMP-F 6-morpholino, 2-(bis(methylenephosphonic acid))ethyl C₂₄H₂₈N₃O₁₀P₂ Fluorescent antiscalant; interacts with nanoparticles in water treatment
2-(6-(2-(N,N-Dimethylaminoethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl Methacrylate (NI1) 6-dimethylaminoethylamino, 2-methacrylate ethyl C₂₄H₂₅N₃O₅ Fluorescent chemosensor for metal cations (e.g., Cu²⁺, Zn²⁺)
2-[6-(4-Morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl 2-chlorobenzoate 6-morpholino, 2-(2-chlorobenzoate)ethyl C₂₅H₂₁ClN₂O₅ Biological interactions (e.g., with phospholipase A2, cysteine proteases)
Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b) 5-nitro, triazole-phosphonate ethyl C₂₄H₂₄N₅O₇P Antitumor activity; luminescent properties

Functional Differences

  • Fluorescence: The morpholino group in the target compound and ADMP-F enhances fluorescence quantum yield compared to nitro or chlorobenzoate derivatives, which may quench emission .
  • Bioactivity : Phosphonate-containing analogs (e.g., 16b) exhibit antitumor activity, whereas the target compound’s bioactivity remains unexplored .
  • Antiscaling Efficacy: ADMP-F’s phosphonic acid groups enable strong binding to calcium carbonate nanoparticles, a property absent in ester derivatives like the target compound .

Physicochemical Properties

  • Solubility : Ester derivatives (e.g., target compound, 2-chlorobenzoate analog) are more lipophilic than phosphonic acid analogs (ADMP-F), affecting their application in aqueous vs. organic environments .
  • Thermal Stability : Methacrylate derivatives (NI1, NI2) show stability up to 200°C, while phosphonate esters (16b–d) decompose near 150°C .

Biological Activity

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives. This compound has garnered attention in the scientific community due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a morpholine ring and a dioxoisoquinoline core, which are significant for its biological interactions. The molecular formula is C25H25N2O5C_{25}H_{25}N_2O_5 with a molecular weight of approximately 425.48 g/mol. Its unique structural features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate access or altering enzyme conformation.
  • DNA Interaction : It might also interact with DNA, affecting cellular processes like replication and transcription.
  • Protein Binding : The compound can bind to proteins involved in signaling pathways, potentially modulating their activity.

Anticancer Activity

Research has indicated that derivatives of benzo[de]isoquinoline possess significant anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.4Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of proliferation

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate the potential use of this compound in treating infections caused by resistant strains.

Case Studies

A notable study explored the effects of this compound on human cancer cell lines. The researchers found that treatment with varying concentrations led to significant reductions in cell viability, particularly at higher doses. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle disruption.

In another case study focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal strains. Results showed that it effectively inhibited growth at concentrations comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.